molecular formula C13H11N3O2S B5724671 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide

Numéro de catalogue B5724671
Poids moléculaire: 273.31 g/mol
Clé InChI: OVBLHPYZLARKOJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide, also known as MIH-1, is a small molecule inhibitor that has been recently discovered to have potential therapeutic applications in cancer treatment. MIH-1 has been found to inhibit the activity of a specific kinase, making it a promising candidate for targeted cancer therapy.

Applications De Recherche Scientifique

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been found to have potential therapeutic applications in cancer treatment. The kinase that this compound inhibits is overexpressed in several types of cancer, making it a promising candidate for targeted cancer therapy. This compound has been tested in vitro and in vivo in several preclinical studies, and has shown promising results in inhibiting cancer cell growth and inducing apoptosis.

Mécanisme D'action

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide inhibits the activity of a specific kinase, which is involved in several signaling pathways that regulate cell growth and survival. By inhibiting this kinase, this compound disrupts these signaling pathways and induces apoptosis in cancer cells. The specific mechanism of action of this compound is still under investigation, but it is believed to involve the binding of this compound to the kinase and blocking its activity.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in cancer cells. In preclinical studies, this compound has been shown to inhibit cancer cell growth, induce apoptosis, and reduce tumor size. This compound has also been found to have minimal toxicity to normal cells, making it a promising candidate for targeted cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide is its specificity for the targeted kinase, which reduces the risk of off-target effects. This compound has also been found to have minimal toxicity to normal cells, making it a promising candidate for targeted cancer therapy. One limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. This compound also requires further optimization and testing in preclinical studies before it can be considered for clinical trials.

Orientations Futures

There are several future directions for 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide research. One direction is to optimize the synthesis method for higher yields and purity. Another direction is to investigate the specific mechanism of action of this compound and its binding to the targeted kinase. Further preclinical studies are also needed to test the efficacy and safety of this compound in vivo, as well as to investigate potential combination therapies with other cancer drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human patients with cancer.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor with potential therapeutic applications in cancer treatment. This compound inhibits the activity of a specific kinase, disrupting signaling pathways that regulate cell growth and survival. This compound has been found to have minimal toxicity to normal cells and has shown promising results in preclinical studies. Further research is needed to optimize the synthesis method, investigate the specific mechanism of action, and evaluate the safety and efficacy of this compound in human patients with cancer.

Méthodes De Synthèse

The synthesis of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide involves a series of reactions starting from 4-methyl-1,3-benzothiazol-2-amine and 5-methylisoxazole-3-carboxylic acid. The reaction is carried out in the presence of various reagents and catalysts, resulting in the formation of this compound. The synthesis of this compound has been reported in several scientific publications, and the procedure has been optimized for high yields and purity.

Propriétés

IUPAC Name

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-4-3-5-10-11(7)14-13(19-10)15-12(17)9-6-8(2)18-16-9/h3-6H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBLHPYZLARKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.